molecular formula C14H20N2O4S B6143411 N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide CAS No. 325721-33-3

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Cat. No. B6143411
CAS RN: 325721-33-3
M. Wt: 312.39 g/mol
InChI Key: GKNAWIIJTLOHNT-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (NHPB) is a versatile and important compound that has a wide range of applications in the medical, chemical, and pharmaceutical industries. NHPB is a small molecule that can be synthesized in a variety of ways, and it is often used as a starting material for synthesizing other compounds. NHPB has been studied extensively in the scientific community, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been determined.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is not fully understood, but it is believed to involve the binding of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide to cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of drugs and other compounds, and N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is thought to bind to these enzymes and inhibit their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other compounds, which can alter their effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide are not well understood, but it is believed to have some effects on the metabolism of drugs and other compounds. In particular, N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. In addition, N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to bind to certain proteins, which can alter the activity of these proteins.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be synthesized in a variety of ways, and it is often used as a starting material for synthesizing other compounds. In addition, N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is an inexpensive compound and is widely available. However, it is important to note that N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is a potentially hazardous compound and should be handled with care.

Future Directions

There are numerous potential future directions for the study of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide. One potential direction is to further study the mechanism of action of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide and its effects on the metabolism of drugs and other compounds. In addition, further research could be conducted on the binding of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide to proteins and its effects on protein activity. Finally, further research could be conducted on the synthesis of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide and the synthesis of other compounds using N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide as a starting material.

Synthesis Methods

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide can be synthesized in a variety of ways, but the most common method is by reacting a piperidine-1-sulfonyl chloride with 2-hydroxyethylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction produces N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide as a white solid. Other methods of synthesis have also been developed, such as the reaction of a piperidine-1-sulfonyl chloride with 2-hydroxyethylbenzamide in the presence of a palladium catalyst.

Scientific Research Applications

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has been studied extensively in the scientific community and has a wide range of applications. It has been used as a starting material for synthesizing other compounds, such as N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzyl alcohol, which is a potential anti-cancer agent. N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has also been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in asymmetric synthesis. In addition, N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has been used to study the effects of enzyme inhibitors on the activity of cytochrome P450 enzymes, and it has been used as a model compound to study the binding of drugs to proteins.

properties

IUPAC Name

N-(2-hydroxyethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-10-7-15-14(18)12-5-4-6-13(11-12)21(19,20)16-8-2-1-3-9-16/h4-6,11,17H,1-3,7-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNAWIIJTLOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

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